molecular formula C15H13NO3 B2515833 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid CAS No. 296770-21-3

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid

Cat. No. B2515833
CAS RN: 296770-21-3
M. Wt: 255.273
InChI Key: DFOUMKWDEKEKKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid” is C15H13NO2 . This indicates that the compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

  • Synthesis Methodologies : Tkachuk et al. (2020) developed an effective synthesis method for related compounds, highlighting the versatility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for creating various aromatic acids and related compounds, with potential applications in organic synthesis and drug development (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

  • Coordination Chemistry and Material Science : Liu et al. (2011) synthesized complexes using derivatives of benzoic acid, including 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid. These complexes, characterized by their unique supramolecular structures, could have implications in materials science and coordination chemistry (Liu, Li, Du, Zhu, & Xu, 2011).

  • Pharmaceutical and Organic Chemistry : Váňa et al. (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to the formation of isoindolones. These findings could contribute to the development of new pharmaceutical agents or organic synthesis methods (Váňa, Sedlák, Padělková, & Hanusek, 2012).

  • Molecular and Electronic Behavior : Dubey et al. (2018) synthesized mesogenic Schiff-bases related to isoindoline-1,3-dione, with a focus on their molecular structures and thermal behavior. Such compounds could be relevant in the study of liquid crystals and electronic materials (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

  • Environmental Chemistry : Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including their transformation into hydroxybenzoic acids. This research has implications for environmental chemistry, particularly in understanding the degradation pathways of aromatic compounds in natural settings (Crosby & Leitis, 1969).

  • Coordination Polymers and Photophysical Properties : Sivakumar et al. (2011) prepared lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoic acid. These compounds have significant potential in photophysical applications due to their unique light harvesting and luminescence properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-7-12(5-6-13(14)15(18)19)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOUMKWDEKEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid

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